![molecular formula C12H14BrN3 B1444930 4-ブロモ-2,6-ジメチル-N-[(1H-ピラゾール-3-イル)メチル]アニリン CAS No. 1179608-96-8](/img/structure/B1444930.png)
4-ブロモ-2,6-ジメチル-N-[(1H-ピラゾール-3-イル)メチル]アニリン
概要
説明
4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline is an organic compound that features a bromine atom, two methyl groups, and a pyrazole moiety attached to an aniline base
科学的研究の応用
4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with 2,6-dimethylaniline, bromination is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Pyrazole Formation: The brominated intermediate is then reacted with a pyrazole derivative. This step often involves the use of a base like potassium carbonate in a polar solvent such as dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: 2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
作用機序
The mechanism by which 4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline exerts its effects depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, depending on the functional groups involved.
類似化合物との比較
Similar Compounds
4-bromo-2,6-dimethylaniline: Lacks the pyrazole moiety, making it less versatile in certain applications.
2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
Uniqueness
4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline is unique due to the presence of both the bromine atom and the pyrazole moiety, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents.
特性
IUPAC Name |
4-bromo-2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-8-5-10(13)6-9(2)12(8)14-7-11-3-4-15-16-11/h3-6,14H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCJXTUBCLCCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NCC2=CC=NN2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


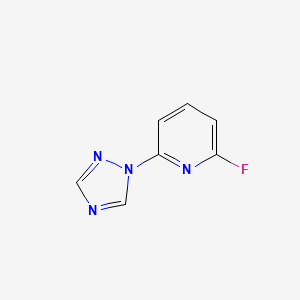


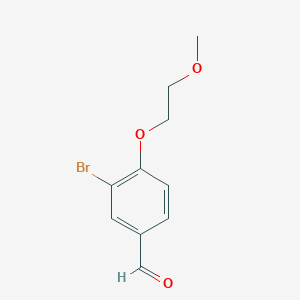
![3,8-dimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1444855.png)
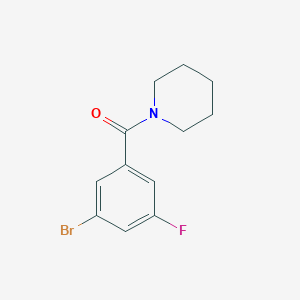
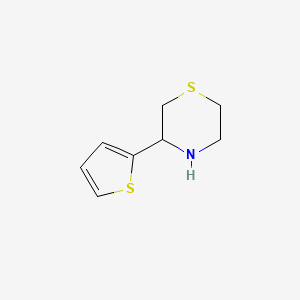
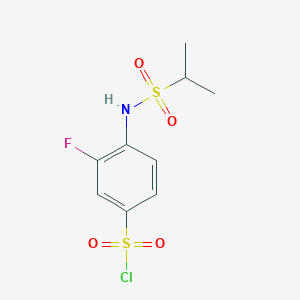
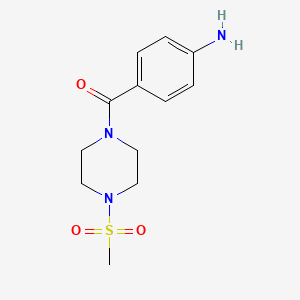
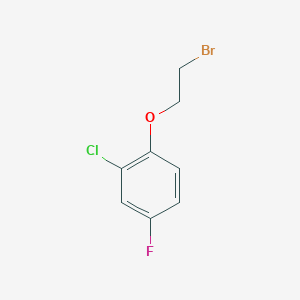
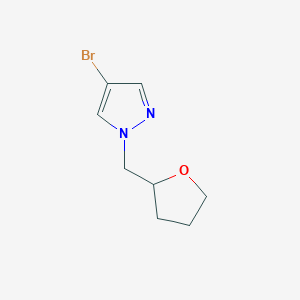
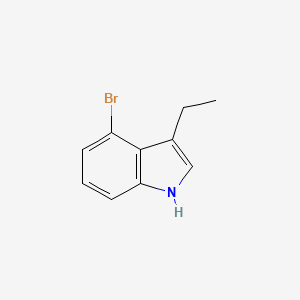
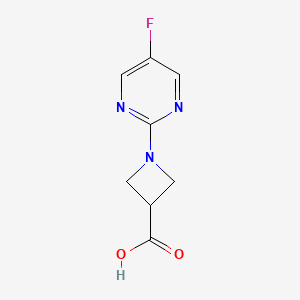
![N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1444870.png)
